molecular formula C15H28BrD3 B1148538 1-Bromo-1,1,2-trideuteriopentadecane CAS No. 1219805-83-0

1-Bromo-1,1,2-trideuteriopentadecane

Cat. No. B1148538
CAS RN: 1219805-83-0
M. Wt: 294.3291253
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-Bromo-1,1,2-trideuteriopentadecane often involves regiospecific bromination reactions where bromine atoms are introduced into specific positions of organic substrates. For example, bromination of tricyclo[4.3.1.12,5]undecane yielded exclusively the 1-bromo derivative, determined through deuterium isotope effects on NMR signals, highlighting the precision required in such synthesis processes (Inamoto et al., 1978).

Molecular Structure Analysis

The molecular structure of bromo-substituted compounds is often elucidated using techniques such as NMR spectroscopy, which can be influenced by the presence of deuterium atoms. The regiospecific bromination mentioned earlier provides insight into the reactivity and structural determination of such compounds, showcasing the importance of precise substitution patterns for structural analysis.

Chemical Reactions and Properties

Bromo-substituted compounds can participate in various chemical reactions, including ring expansions and insertion reactions. For example, the treatment of 1-bromo-2,3,4,5-tetraethylalumole with alkyne molecules led to the formation of a product with a complex ring structure, demonstrating the reactivity of bromo-substituted compounds in forming larger, more complex structures (T. Agou et al., 2015).

Scientific Research Applications

Environmental Impact of Brominated Compounds

Brominated compounds, such as 2,4,6-Tribromophenol, are widely studied for their environmental presence and impact due to their usage in various industrial applications, including as intermediates in the synthesis of flame retardants. These compounds have been identified in both abiotic and biotic environments and are of concern due to their persistence and potential toxic effects. The environmental concentrations, toxicokinetics, and toxicodynamics of such compounds are crucial areas of study to understand their behavior and impact on ecosystems and human health (Koch & Sures, 2018).

Atmospheric Chemistry of Brominated Flame Retardants

The atmospheric relevance of brominated compounds, particularly bromoform (CHBr3), is significant due to its contribution as a source of atmospheric organic bromine. The sea-to-air flux of bromoform, primarily originating from macroalgal and planktonic sources, influences the atmospheric chemistry, including ozone depletion. Research in this area aims to understand the global source strength, oceanic emissions, and atmospheric degradation pathways of bromoform and related compounds (Quack & Wallace, 2003).

Toxicology and Health Effects

The toxicology and health effects of brominated flame retardants, including novel brominated flame retardants (NBFRs), are of growing concern. These compounds are used in consumer goods to reduce fire risks but pose potential health hazards due to their persistence and bioaccumulation. Research efforts focus on understanding the occurrence, environmental fate, and toxicity of these compounds, with a significant emphasis on identifying knowledge gaps and developing methods for comprehensive analysis and assessment of their health impacts (Zuiderveen, Slootweg, & de Boer, 2020).

Mechanism of Action

Target of Action

1-Bromo-1,1,2-trideuteriopentadecane is a brominated alkane compound. The primary targets of this compound are carbon-hydrogen bonds, specifically those adjacent to a double bond, known as the allylic position . The compound’s action involves the substitution of a hydrogen atom at the allylic position with a bromine atom .

Mode of Action

The compound interacts with its targets through a process known as electrophilic substitution . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving the formation and breaking of carbon-hydrogen and carbon-bromine bonds . The overall process involves several simultaneous bond formations and breakages. The base begins to form a bond to the hydrogen, the carbon–hydrogen bond begins to break, the carbon-bromine bond also begins to break, and the pi bond begins to form .

Result of Action

The result of the compound’s action is the substitution of a hydrogen atom at the allylic position with a bromine atom, leading to the formation of a brominated alkene . This can significantly alter the chemical properties of the original molecule, including its reactivity and stability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of light can enhance the reaction . Moreover, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other chemical species in the environment.

properties

IUPAC Name

1-bromo-1,1,2-trideuteriopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i14D,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOTZBXSNOGCIF-JDMZEJSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCCCCCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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